molecular formula C19H19N3OS B5673668 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

Cat. No. B5673668
M. Wt: 337.4 g/mol
InChI Key: FSBWSJZCFSYIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves microwave-assisted methods, providing a solvent-free approach for generating these compounds efficiently. For example, Schiff's bases containing a thiadiazole scaffold can be synthesized under microwave irradiation, showcasing a method that could potentially be applied or adapted for the synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. These methods highlight the importance of microwave-assisted synthesis in producing thiadiazole derivatives with relevant biological properties (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds, as demonstrated in studies where thiadiazole derivatives were synthesized and structurally confirmed. Molecular docking studies can also predict the probable mechanism of action, suggesting a framework for understanding the molecular structure of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide and its interactions at the molecular level (Pavlova et al., 2022).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, such as the dehydrosulfurization of hydrazinecarbothioamide to produce thiadiazole derivatives. The versatility in chemical reactions enables the synthesis of diverse derivatives, potentially including N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. The reactivity of thiadiazole compounds allows for the development of novel compounds with significant biological activities (Pavlova et al., 2022).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including melting points, solubility, and crystalline structure, can be determined through X-ray crystallography and other analytical methods. The crystalline structure analysis provides insight into the stability and interactions of these molecules, which is crucial for understanding their behavior in biological systems (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as their reactivity, stability, and interaction with biological molecules, are key to their biological activities. Studies on thiadiazole derivatives often explore their potential as inhibitors or activators of certain biological pathways, providing a basis for understanding the chemical properties of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide (Mert et al., 2016).

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)12-17-21-22-19(24-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBWSJZCFSYIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]biphenyl-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.